

An In-Depth Technical Guide to bpr1j-097: Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

bpr1j-097 is a potent and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1] This document provides a comprehensive overview of the chemical structure, a putative synthesis pathway, and the key biological activities of **bpr1j-097**. Detailed experimental protocols for relevant assays are provided, and all quantitative data is summarized for clarity.

Core Compound Details

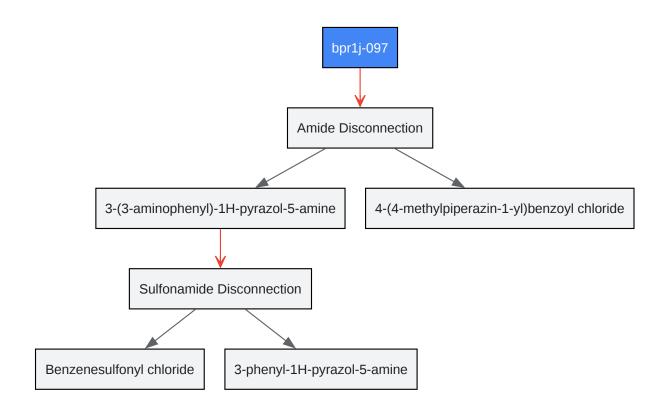
Parameter	Value	Reference
Chemical Name	N1-(3-(3- ((phenylsulfonyl)amino)phenyl) -1H-pyrazol-5-yl)-4-(4- methylpiperazin-1- yl)benzamide	[1]
Molecular Formula	C27H28N6O3S	
Primary Target	Fms-like tyrosine kinase 3 (FLT3)	[1]



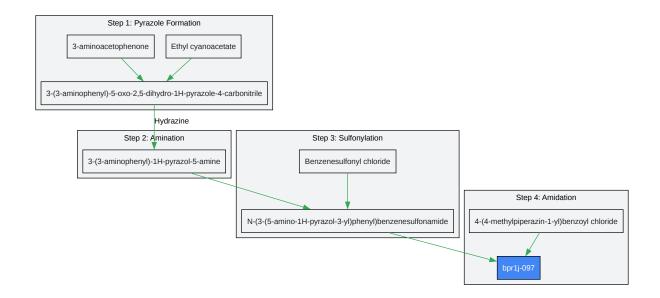
Chemical Structure

The chemical structure of **bpr1j-097** is characterized by a central pyrazole ring, substituted with a phenylsulfonamide group and a 4-(4-methylpiperazin-1-yl)benzamide moiety.

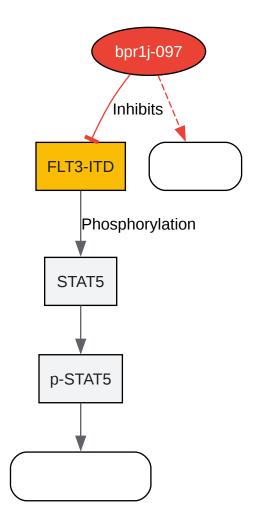












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References

- 1. researchgate.net [researchgate.net]
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